Viloxazine
概要
説明
ビロキサジンは、1970年代にヨーロッパで抗うつ剤として開発・販売された二環式モルホリン誘導体です。ノルエピネフリン再取り込み阻害剤として作用することが知られています。 近年では、ビロキサジンは、子供や大人の注意欠陥多動性障害(ADHD)の治療に転用されています .
2. 製法
ビロキサジンは、いくつかの方法で合成することができます。一般的な合成ルートの1つは、2-エトキシフェノールとエピクロロヒドリンを反応させて2-(2-エトキシフェノキシ)プロパノールを生成することです。この中間体をモルホリンと反応させてビロキサジンを得ます。 反応条件は通常、加熱と水酸化ナトリウムなどの塩基の使用を伴います .
工業生産方法は、不純物を最小限に抑えながら、収率と純度を最適化することに重点を置いています。 例えば、ビロキサジン塩酸塩の製造では、適切な溶媒からビロキサジンを結晶化し、その後、塩酸を加えて塩酸塩を生成します .
準備方法
Viloxazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-(2-ethoxyphenoxy)propanol. This intermediate is then reacted with morpholine to yield this compound. The reaction conditions typically involve heating and the use of a base such as sodium hydroxide .
Industrial production methods focus on optimizing yield and purity while minimizing impurities. For instance, the production of this compound hydrochloride involves the crystallization of this compound from a suitable solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
化学反応の分析
ビロキサジンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ビロキサジンは、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、特にモルホリン環で起こりえます。
これらの反応で使用される一般的な試薬と条件には、酸性または塩基性環境、さまざまな温度、特定の触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究の用途
ビロキサジンは、幅広い科学研究の用途があります。
化学: ノルエピネフリン再取り込み阻害剤の研究におけるモデル化合物として使用されます。
生物学: ビロキサジンの研究は、神経伝達物質調節のメカニズムについての洞察を提供しています。
医学: ビロキサジンは、ADHDの治療に使用されており、うつ病やナルコレプシーなどの他の状態の治療における可能性が研究されています
産業: この化合物は、製薬業界で新しい治療薬の開発に使用されています。
科学的研究の応用
Viloxazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of norepinephrine reuptake inhibitors.
Biology: Research on this compound has provided insights into the mechanisms of neurotransmitter regulation.
Medicine: This compound is used in the treatment of ADHD and has been studied for its potential in treating other conditions such as depression and narcolepsy
Industry: The compound is used in the pharmaceutical industry for the development of new therapeutic agents.
作用機序
ビロキサジンは、主にノルエピネフリンの再取り込みを阻害することによって効果を発揮し、シナプス間隙におけるこの神経伝達物質の濃度を高めます。また、選択的5-HT2B受容体アンタゴニストおよび5-HT2C受容体アゴニストとして作用することにより、セロトニンの活動を調節します。 これらの作用は、ADHDやうつ病における治療効果に貢献しています .
類似化合物との比較
ビロキサジンは、アトモキセチンなどの他のノルエピネフリン再取り込み阻害剤と比較されることがよくあります。両方の化合物がADHDの治療に使用されていますが、ビロキサジンは、セロトニンの作用を追加しているため、独自の特性を持っています。 この二重の作用機序は、有効性と副作用プロファイルの点で利点がある可能性があります .
類似化合物には以下が含まれます。
アトモキセチン: ADHDに使用される別のノルエピネフリン再取り込み阻害剤。
メチルフェニデート: ノルエピネフリンとドーパミンのレベルにも影響を与える興奮剤。
ブプロピオン: ノルエピネフリンとドーパミンの再取り込みを阻害する抗うつ剤。
ビロキサジンは、ノルエピネフリンとセロトニンの独自の組み合わせによる調節により、これらの他の化合物とは一線を画しています .
特性
IUPAC Name |
2-[(2-ethoxyphenoxy)methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPHCCPCQOJSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35604-67-2 (hydrochloride) | |
Record name | Viloxazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6057900 | |
Record name | Viloxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Attention Deficit Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder in children characterized by inattention and hyperactivity. In current literature, the pathophysiology of ADHD is understood to involve the imbalance of neurotransmitters, especially dopamine (DA) and norepinephrine (NE). The mechanism of action of viloxazine has not been fully elucidated; however, viloxazine is believed to work by modulating the monoaminergic neurotransmitter systems. Viloxazine is a selective and moderate norepinephrine reuptake inhibitor that binds to the norepinephrine transporter and inhibits the reuptake of norepinephrine. It thereby increases extracellular norepinephrine levels across several brain regions. Viloxazine potentiates serotonergic effects: it was shown to enhance neuronal sensitivity to serotonin and increase serotonin levels in the brain. _In vitro_, viloxazine is an antagonist at 5-HT2B receptors and an agonist 5-HT2C receptors. 5-HT2B receptors expressed on GABAergic interneurons are involved in tonic inhibitory control of serotonin neurons that innervate the medial prefrontal context; thus, antagonism of 5-HT2B receptors may result in disinhibition and enhanced serotonin release in the brain region. There is conflicting evidence in the literature that viloxazine increases dopamine levels in the brain via direct or indirect effects. For example, the norepinephrine transporter is also involved in the reuptake of dopamine in the prefrontal cortex and stimulation of 5-HT2C receptors facilitates DA release and enhances dopaminergic transmission in the brain. As dopamine dysregulation in the prefrontal cortex and amygdala is implicated in ADHD pathophysiology, the impact of viloxazine on dopamine levels may contribute to its mechanism of action. However, there is insufficient evidence to conclude this. Viloxazine has a negligible impact on dopamine in the nucleus accumbens and is not associated with an abuse risk. | |
Record name | Viloxazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
46817-91-8 | |
Record name | Viloxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46817-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Viloxazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viloxazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Viloxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Viloxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VILOXAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I5Y2789ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
178-180 | |
Record name | Viloxazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。